3-Ethyl-2,4-dimethylpentan-1-ol
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Overview
Description
3-Ethyl-2,4-dimethylpentan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is part of a larger class of alcohols, which are widely studied and utilized in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpentan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4-dimethylpentan-1-ol, with an ethylating agent under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of raw materials and reaction conditions is critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Scientific Research Applications
3-Ethyl-2,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other intermolecular interactions. These properties influence its behavior in biological systems and its effectiveness in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,4-dimethylpentan-2-ol
- 2,4-Dimethyl-3-ethylpentane
- 3-Pentanol, 2,4-dimethyl-
Uniqueness
3-Ethyl-2,4-dimethylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its particular combination of ethyl and methyl groups, along with the hydroxyl group, makes it a valuable compound for various applications, distinguishing it from other similar alcohols.
Properties
IUPAC Name |
3-ethyl-2,4-dimethylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-9(7(2)3)8(4)6-10/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKPVUIGRACISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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